
Antitrypanosomal agent 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitrypanosomal agent 13 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and South America, causing significant morbidity and mortality. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antitrypanosomal agent 13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a quinoline moiety, which is then functionalized with various substituents to enhance its antitrypanosomal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
Antitrypanosomal agent 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction is often used to introduce or modify functional groups on the quinoline ring.
Reduction: Employed to reduce nitro groups to amines, enhancing the compound’s biological activity.
Substitution: Commonly used to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions are derivatives of the original quinoline structure, each with varying degrees of antitrypanosomal activity. These derivatives are then screened for their efficacy and safety .
科学研究应用
Antitrypanosomal agent 13 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to understand its effects on Trypanosoma species.
Medicine: Investigated for its potential as a therapeutic agent for trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting trypanosomal infections
作用机制
The mechanism of action of antitrypanosomal agent 13 involves multiple pathways:
Molecular Targets: The compound targets enzymes critical for the survival of Trypanosoma, such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: It disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division in the parasite
相似化合物的比较
Similar Compounds
Melarsoprol: An arsenic-based drug used for treating late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 13 stands out due to its lower toxicity and higher efficacy compared to existing treatments. Its unique quinoline-based structure allows for better targeting of trypanosomal enzymes, reducing the likelihood of resistance development .
属性
分子式 |
C47H81N2NaO10S |
|---|---|
分子量 |
889.2 g/mol |
IUPAC 名称 |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1 |
InChI 键 |
CVRKDSPQTJTKFR-ZZKKMBFOSA-M |
手性 SMILES |
CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+] |
规范 SMILES |
CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


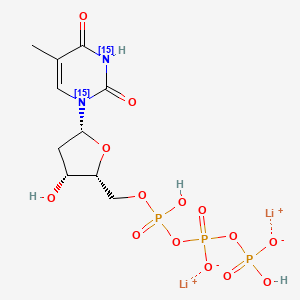


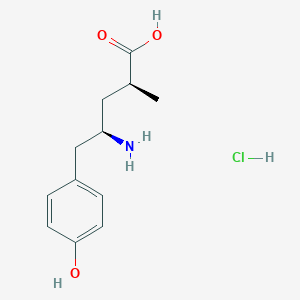
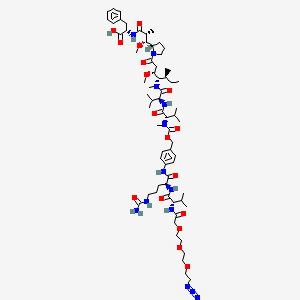
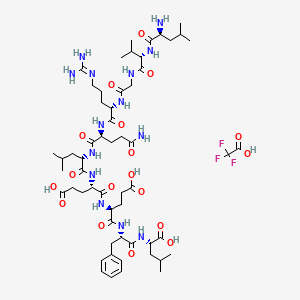
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
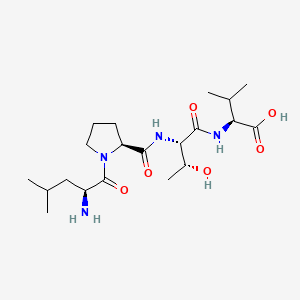
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

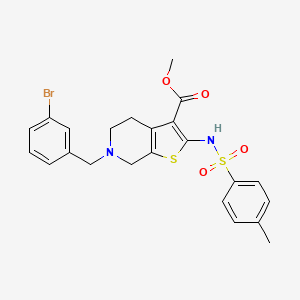

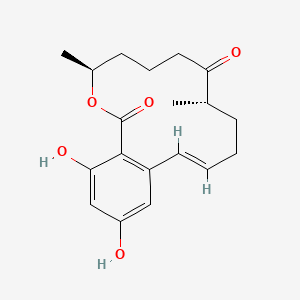
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
